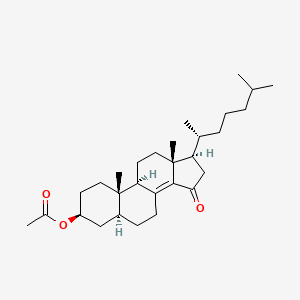
trans-2-Heptenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Heptenal, also known as (E)-trans-2-Heptenal, is an organic compound with the molecular formula C7H12O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the heptanal chain. This compound is known for its distinctive odor, which is often described as fatty or green, and is commonly found in various natural sources, including heated butter and tomatoes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-2-Heptenal can be synthesized through several methods. One common approach involves the aldol condensation of n-valeraldehyde, followed by dehydration to form 2-propyl-2-heptenal. This reaction typically uses a solid base catalyst, such as sodium hydroxide, under specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid base catalysts to facilitate the dimerization reaction of n-valeraldehyde. This method is preferred due to its high conversion rate, product yield, and purity. Additionally, the use of solid base catalysts reduces environmental pollution and production costs compared to liquid alkali catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Heptenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form 2-heptanol.
Addition Reactions: The compound can participate in addition reactions with hydrogen or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: 2-Heptanol.
Addition Reactions: Saturated aldehydes or halogenated compounds
Wissenschaftliche Forschungsanwendungen
trans-2-Heptenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a flavoring agent in the food industry.
Biology: Studies have shown its potential as a biofumigant to prevent grain spoilage by inhibiting the growth of fungi such as Aspergillus flavus
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antifungal properties.
Industry: this compound is used in the production of fragrances and flavors due to its distinctive odor
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
trans-2-Heptenal can be compared with other unsaturated aldehydes, such as:
2-Hexenal: Similar in structure but with a shorter carbon chain.
2-Octenal: Similar in structure but with a longer carbon chain.
2-Decenal: Another unsaturated aldehyde with an even longer carbon chain.
Uniqueness of this compound:
Odor Profile: this compound has a distinctive fatty or green odor, making it valuable in the flavor and fragrance industry.
Antifungal Properties: Its ability to inhibit fungal growth sets it apart from other similar compounds
Eigenschaften
CAS-Nummer |
2463-63-0 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
hept-2-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
NDFKTBCGKNOHPJ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=O |
Isomerische SMILES |
CCCC/C=C/C=O |
Kanonische SMILES |
CCCCC=CC=O |
Siedepunkt |
166.0 °C |
Dichte |
d 0.86 0.857-0.863 |
Key on ui other cas no. |
18829-55-5 29381-66-6 2463-63-0 |
Physikalische Beschreibung |
Colourless mobile liquid; Pungent green, somewhat fatty aroma |
Piktogramme |
Flammable; Acute Toxic; Irritant |
Löslichkeit |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Synonyme |
2-hept-enal 2-heptenal 2-heptenal, (E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)


![(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1232074.png)


![(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione](/img/structure/B1232080.png)

